molecular formula C8H7Cl2N3S B1446320 3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline hydrochloride CAS No. 1909316-42-2

3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline hydrochloride

Cat. No. B1446320
CAS RN: 1909316-42-2
M. Wt: 248.13 g/mol
InChI Key: HIBVBENGODWKRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline hydrochloride (CTAH) is a chemical compound used in a variety of scientific applications, including synthesis, research, and lab experiments. CTAH is a highly versatile compound, with its unique structure allowing for a wide range of applications.

Scientific Research Applications

Antimicrobial Agents

1,3,4-Thiadiazole derivatives, including compounds similar to 3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline hydrochloride, have been synthesized and evaluated for their potent antimicrobial properties. These compounds have shown effectiveness against various bacterial strains such as E. coli, B. mycoides, and fungal species like C. albicans. The structural presence of the thiadiazole ring contributes to the antimicrobial activity, making these derivatives valuable in the development of new antimicrobial drugs .

Antinociceptive Agents

Research has also been conducted on 1,3,4-thiadiazole derivatives for their antinociceptive effects, which are essential in pain management. These compounds have been tested against mechanical, thermal, and chemical stimuli to evaluate their efficacy in reducing pain perception. The studies have indicated that certain derivatives can significantly increase reaction times in hot-plate and tail-clip tests, suggesting a centrally mediated antinociceptive activity. Additionally, they have shown to decrease writhing behavior in mice, pointing to a peripherally mediated antinociceptive effect .

Anticancer Agents

Some 1,2,3-thiadiazole derivatives have been identified to inhibit the activity of heat shock protein 90 (Hsp90), which is known to control the folding of numerous proteins. By inhibiting Hsp90, these derivatives can lead to the degradation of several oncoproteins, making them potential candidates for anticancer therapy. The ability to disrupt protein folding in cancer cells presents a promising avenue for the development of new anticancer drugs .

Chemical Synthesis

The thiadiazole derivatives serve as key intermediates in the synthesis of various nitrogen, oxygen, sulfur, and selenium-containing compounds. Their chemical reactivity is leveraged in the synthesis of a wide range of chemicals, which are then used in further pharmaceutical and industrial applications. The versatility of these compounds in chemical reactions makes them a significant group in medicinal chemistry .

Analgesic Development

In the quest for new analgesic molecules, 1,3,4-thiadiazole derivatives have been explored for their potential to manage pain without the side effects associated with opioids and nonsteroidal anti-inflammatory drugs (NSAIDs). These derivatives act on different pathways in the nervous system to alleviate pain, offering an alternative approach to pain management .

Protein Folding Research

The interaction of thiadiazole derivatives with proteins like Hsp90 provides insights into protein folding mechanisms. This is crucial for understanding diseases caused by protein misfolding and aggregation, such as Alzheimer’s and Parkinson’s. Studying these interactions can lead to the development of therapeutic agents that target protein folding pathways .

properties

IUPAC Name

3-(5-chlorothiadiazol-4-yl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3S.ClH/c9-8-7(11-12-13-8)5-2-1-3-6(10)4-5;/h1-4H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBVBENGODWKRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=C(SN=N2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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